![molecular formula C24H18O6S2 B14670031 4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol CAS No. 37615-80-8](/img/structure/B14670031.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is an aromatic organic compound characterized by its biphenyl structure with two sulfonyl groups and two phenol groups. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol typically involves the oxidative coupling of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with oxygen to produce phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. Finally, high-temperature dealkylation is performed to remove the butyl groups, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of vanadium tetrachloride (VCl4) as an oxidant to facilitate the coupling of phenol derivatives. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and vanadium tetrachloride.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Applications De Recherche Scientifique
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyether liquid crystals and other high-performance polymers.
Biology: Investigated for its potential estrogenic activity and interactions with biological receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol involves its interaction with molecular targets such as estrogen receptors. The compound’s biphenyl structure allows it to mimic natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenol: An aromatic compound with two hydroxyl groups on the biphenyl structure.
Bisphenol A: A well-known plasticizer with two phenol groups connected by a propane bridge.
2,2’-Biphenol: Another isomer of biphenol with hydroxyl groups at the 2,2’ positions.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is unique due to its sulfonyl groups, which impart high thermal stability and make it suitable for high-performance applications in liquid crystals and engineering plastics. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
37615-80-8 |
|---|---|
Formule moléculaire |
C24H18O6S2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C24H18O6S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16,25-26H |
Clé InChI |
ZGQLIMVIWCEOCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O)S(=O)(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
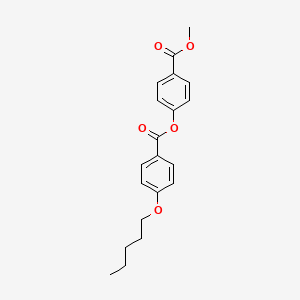
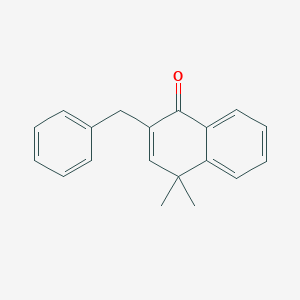

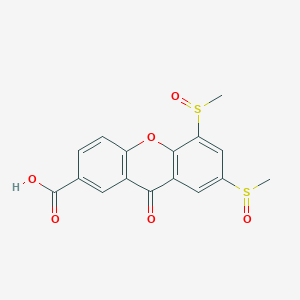

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
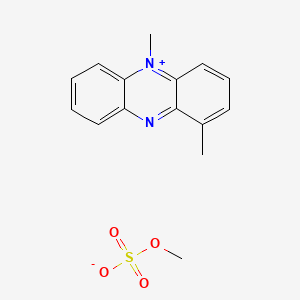
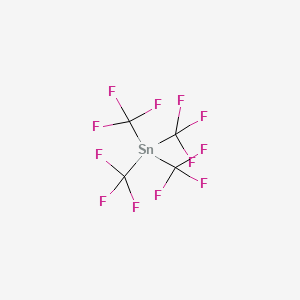
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
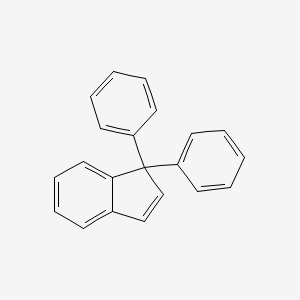


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
